molecular formula C26H30N4O2 B11644418 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- CAS No. 1024618-14-1

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-

Cat. No.: B11644418
CAS No.: 1024618-14-1
M. Wt: 430.5 g/mol
InChI Key: XMSPFAYLTPMLIV-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)- is a complex organic compound with a unique structure that includes a pyrrolidinedione core, a phenyldiazenyl group, and a trimethyl-azabicyclo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- typically involves multiple steps, including the formation of the pyrrolidinedione core, the introduction of the phenyldiazenyl group, and the attachment of the trimethyl-azabicyclo group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-ethyl-: A simpler analog with an ethyl group instead of the more complex substituents.

    2,5-Pyrrolidinedione, 1-methyl-: Another analog with a methyl group.

    1-Phenyl-2,5-pyrrolidinedione: A related compound with a phenyl group.

Uniqueness

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)- is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs

Properties

CAS No.

1024618-14-1

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H30N4O2/c1-25(2)14-21-15-26(3,16-25)17-29(21)22-13-23(31)30(24(22)32)20-11-9-19(10-12-20)28-27-18-7-5-4-6-8-18/h4-12,21-22H,13-17H2,1-3H3

InChI Key

XMSPFAYLTPMLIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C)C

Origin of Product

United States

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